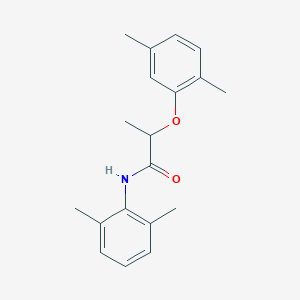![molecular formula C13H14Cl2N2OS B250116 N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide, commonly known as DCTCP, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been found to have a number of interesting biochemical and physiological effects, and has shown promise in a variety of scientific research applications. In We will also discuss a number of future directions for research on this compound.
作用机制
The mechanism of action of DCTCP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, DCTCP has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DCTCP has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
实验室实验的优点和局限性
DCTCP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound for use in a variety of experiments. However, one limitation is that it can be difficult to work with in vivo, as it has poor solubility and can be toxic at high concentrations.
未来方向
There are a number of future directions for research on DCTCP. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to better understand the mechanism of action of DCTCP and to identify the optimal dosing and administration regimens for this compound. Additionally, there is interest in exploring the potential use of DCTCP for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to better understand the effects of DCTCP on cognitive function and behavior, as well as its potential side effects and toxicity.
合成方法
DCTCP can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopentanecarboxylic acid. This reaction typically takes place in the presence of a base such as triethylamine, and the resulting product can be purified using a variety of techniques including column chromatography and recrystallization.
科学研究应用
DCTCP has been studied extensively for its potential use as a therapeutic agent, particularly in the treatment of cancer. This compound has been found to have a number of interesting properties that make it a promising candidate for further study. For example, DCTCP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C13H14Cl2N2OS |
|---|---|
分子量 |
317.2 g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14Cl2N2OS/c14-9-5-6-11(10(15)7-9)16-13(19)17-12(18)8-3-1-2-4-8/h5-8H,1-4H2,(H2,16,17,18,19) |
InChI 键 |
IQLJVJOPBROIEI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)

